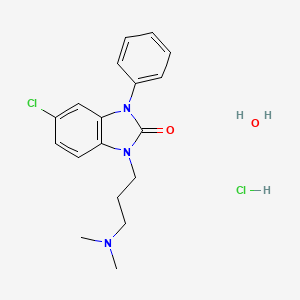
Clodazon hydrochloride
Vue d'ensemble
Description
Clonidine hydrochloride is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and certain pain conditions. It is an alpha-2 adrenergic agonist that works by stimulating receptors in the brain, leading to a decrease in blood pressure and other therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clonidine hydrochloride can be synthesized through various methods. One common approach involves the reaction of 2,6-dichloroaniline with cyanamide to form 2,6-dichlorophenylguanidine. This intermediate is then cyclized to form clonidine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
In industrial settings, clonidine hydrochloride is produced by dissolving clonidine in hydrochloric acid, followed by crystallization to obtain the hydrochloride salt. The process involves strict control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Clonidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Clonidine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of clonidine, affecting its pharmacological properties.
Substitution: Clonidine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can produce various substituted clonidine analogs .
Applications De Recherche Scientifique
Clonidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: Clonidine is used in studies investigating the role of alpha-2 adrenergic receptors in various physiological processes.
Medicine: It is extensively studied for its therapeutic effects in treating hypertension, ADHD, and pain management.
Industry: Clonidine hydrochloride is used in the formulation of various pharmaceutical products .
Mécanisme D'action
Clonidine hydrochloride exerts its effects by stimulating alpha-2 adrenergic receptors in the brain. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP. The overall effect is a reduction in sympathetic outflow, leading to lower blood pressure and other therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanfacine: Another alpha-2 adrenergic agonist used to treat hypertension and ADHD.
Methyldopa: An antihypertensive agent that also acts on alpha-2 adrenergic receptors.
Prazosin: An alpha-1 adrenergic antagonist used to treat hypertension and PTSD
Uniqueness
Clonidine hydrochloride is unique due to its broad range of therapeutic applications, including its use in treating hypertension, ADHD, and pain. Its ability to cross the blood-brain barrier and exert central effects distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
31959-88-3 |
|---|---|
Formule moléculaire |
C18H23Cl2N3O2 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
5-chloro-1-[3-(dimethylamino)propyl]-3-phenylbenzimidazol-2-one;hydrate;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O.ClH.H2O/c1-20(2)11-6-12-21-16-10-9-14(19)13-17(16)22(18(21)23)15-7-4-3-5-8-15;;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H;1H2 |
Clé InChI |
KUSWMSGQGZMJGX-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3.O.Cl |
SMILES canonique |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3.O.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
31959-88-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Clodazon hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



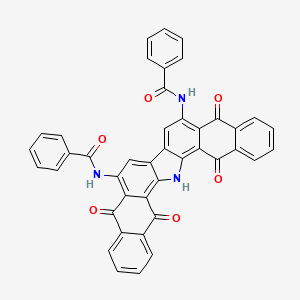



![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)

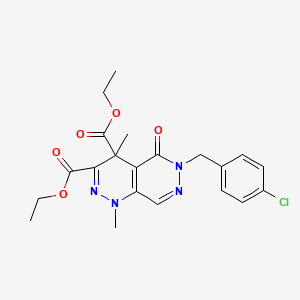
![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)
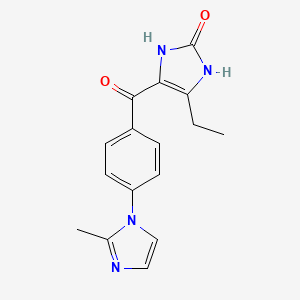

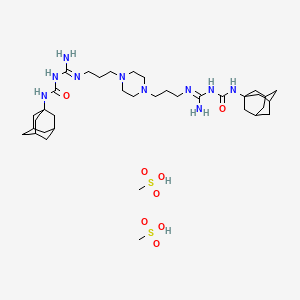


![N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B1669131.png)